molecular formula C15H19ClF2N2O B4584057 2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide

2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide

Cat. No.: B4584057
M. Wt: 316.77 g/mol
InChI Key: DVOJUZNTCJSXOY-UHFFFAOYSA-N
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Description

2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide is a synthetic organic compound characterized by the presence of chlorine, fluorine, and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amines.

    Halogenation: Introduction of chlorine and fluorine atoms.

    Amidation: Formation of the benzamide structure by reacting with piperidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Use of oxidizing agents like potassium permanganate.

    Reduction: Use of reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the amide bond.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce carboxylic acids and amines.

Scientific Research Applications

2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,5-difluoro-N-(1-propyl-4-piperidinyl)benzamide: shares structural similarities with other benzamide derivatives.

    N-(4-piperidinyl)benzamides: These compounds also contain the piperidine and benzamide moieties but may differ in the substitution pattern on the benzene ring.

    Fluorinated Benzamides: Compounds with fluorine atoms on the benzene ring, which can influence their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF2N2O/c1-2-5-20-6-3-10(4-7-20)19-15(21)11-8-13(17)14(18)9-12(11)16/h8-10H,2-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOJUZNTCJSXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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